molecular formula C6H6O2 B12971684 5-methyl-2H-pyran-2-one

5-methyl-2H-pyran-2-one

Cat. No.: B12971684
M. Wt: 110.11 g/mol
InChI Key: TVJVIYLWQZECEQ-UHFFFAOYSA-N
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Description

5-Methyl-2H-pyran-2-one is a six-membered heterocyclic compound featuring a lactone (cyclic ester) structure with a methyl substituent at the 5-position. This compound belongs to the pyranone family, which is characterized by a ketone group within the pyran ring. Pyranones are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their diverse reactivity and biological activity. The methyl group at the 5-position influences electronic and steric properties, affecting its solubility, stability, and reactivity in comparison to unsubstituted or differently substituted pyranones .

Properties

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

5-methylpyran-2-one

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3

InChI Key

TVJVIYLWQZECEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=O)C=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive at the C-2, C-4, and C-6 positions, which are electrophilic and prone to nucleophilic attack .

Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as nanocatalysts, transition metals, and acids or bases are often employed to facilitate these reactions .

Major Products: The major products formed from these reactions include various pyran derivatives, which possess significant biological and pharmaceutical properties .

Mechanism of Action

The mechanism of action of 5-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers at the C-2, C-4, and C-6 positions allow it to undergo nucleophilic attacks, leading to the formation of biologically active derivatives . These interactions contribute to its antimicrobial, antiviral, and antitumor activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyranones

Pyranones vary in substituent type, position, and ring oxidation states, leading to distinct physicochemical and functional properties. Below is a detailed comparison of 5-methyl-2H-pyran-2-one with key analogs:

5-Hydroxy-2-methyl-4H-pyran-4-one

  • Structural Differences : The hydroxyl group at the 5-position and the ketone at the 4-position differentiate this compound from 5-methyl-2H-pyran-2-one.
  • Stability : Quantitative structure-property relationship (QSPR) studies report a stability value of 6.32 for 5-hydroxy-2-methyl-4H-pyran-4-one, attributed to intramolecular hydrogen bonding between the hydroxyl and ketone groups .
  • Applications : Used in metal complexation and as a ligand precursor, leveraging its chelating ability due to the hydroxyl group .

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

  • Substituent Effects: The hydroxymethyl group at the 2-position enhances hydrophilicity and reactivity.
  • Synthetic Utility : Serves as an intermediate in glycosylation reactions and natural product synthesis (e.g., ascopyrone P derivatives) .

5-Benzyloxy-2-styryl-pyran-4-one

  • Functionalization : The benzyloxy and styryl groups introduce extended conjugation, shifting UV-Vis absorption maxima and enhancing fluorescence properties.
  • Reactivity : The styryl moiety enables participation in Diels-Alder reactions, unlike 5-methyl-2H-pyran-2-one, which lacks π-bond conjugation for such transformations .

3-Hydroxy-2-methyl-4H-pyran-4-one

  • Isomerism : A positional isomer of 5-methyl-2H-pyran-2-one, with the methyl group at the 2-position and hydroxyl at the 3-position. This configuration reduces thermal stability (QSPR = 2.91) due to weaker intramolecular stabilization .

Comparative Data Table

Compound Name Substituents Stability (QSPR) Key Properties/Applications References
5-Methyl-2H-pyran-2-one 5-CH₃, 2-ketone Not reported Lactone reactivity, intermediates
5-Hydroxy-2-methyl-4H-pyran-4-one 5-OH, 2-CH₃, 4-ketone 6.32 Metal chelation, ligand synthesis
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one 5-OH, 2-CH₂OH, 4-ketone 6.06 Glycosylation, natural products
5-Benzyloxy-2-styryl-pyran-4-one 5-OBn, 2-styryl, 4-ketone Not reported Fluorescence, cycloaddition
3-Hydroxy-2-methyl-4H-pyran-4-one 3-OH, 2-CH₃, 4-ketone 2.91 Low thermal stability

Key Research Findings

Substituent Position and Stability : Electron-donating groups (e.g., -OH, -CH₃) at the 5-position enhance stability through resonance and inductive effects. For example, 5-hydroxy-2-methyl-4H-pyran-4-one exhibits higher stability than its 3-hydroxy isomer due to optimal hydrogen bonding geometry .

Synthetic Flexibility : 5-Methyl-2H-pyran-2-one is less reactive toward nucleophilic substitution compared to halogenated analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one), which undergo facile alkylation and arylation .

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